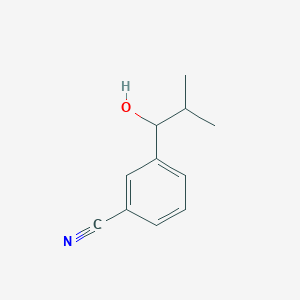

3-(1-Hydroxy-2-methylpropyl)benzonitrile

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(1-hydroxy-2-methylpropyl)benzonitrile |

InChI |

InChI=1S/C11H13NO/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11,13H,1-2H3 |

InChI Key |

NJRIKGURXOQWSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC(=C1)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(1-Hydroxy-2-methylpropyl)benzonitrile with structurally or functionally related benzonitrile derivatives:

Key Comparative Insights:

Functional Group Diversity: The target compound’s hydroxyl group contrasts with the amino group in (S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride. This difference impacts solubility and reactivity: hydroxyl groups enhance hydrogen-bonding capacity, while amino groups facilitate ionic interactions in salt forms . BUCINDOLOL’s indole and ether-alcohol moieties broaden its pharmacological utility as a β-blocker, unlike the target compound’s catalytic focus .

Stereochemical Properties: The target compound’s high enantiomeric excess (86.6% ee) surpasses typical values for non-catalyzed syntheses, underscoring its role in asymmetric catalysis. In contrast, BUCINDOLOL’s stereochemistry is optimized for receptor binding .

Synthetic and Stability Considerations: Fluorinated analogs (e.g., 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)...benzonitrile in ) exhibit enhanced metabolic stability due to trifluoromethyl groups, whereas the target compound’s hydroxyl group may limit oxidative stability . The cyclopropyl-dioxobutanoyloxy substituent in ’s compound introduces steric hindrance and ester reactivity, differing from the target’s simpler alkyl-hydroxyl structure .

Pharmacological vs. Catalytic Applications: While the target compound is used in enantioselective catalysis (e.g., anchored on magnetite nanoparticles), BUCINDOLOL and (S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride are tailored for therapeutic applications, reflecting divergent design priorities .

Molecular Weight and Complexity :

- The target compound’s lower molecular weight (175.23 g/mol ) enhances its suitability as a catalyst or ligand, whereas bulkier derivatives (e.g., BUCINDOLOL at 363.46 g/mol ) prioritize target-specific bioactivity .

Preparation Methods

Synthesis of 3-Formylbenzonitrile

The preparation of 3-formylbenzonitrile serves as a critical precursor for nucleophilic additions. A viable route involves palladium-catalyzed formylation of 3-bromobenzonitrile under carbon monoxide pressure. For example, treatment of 3-bromobenzonitrile with Pd(PPh₃)₄, triethylamine, and CO in dimethylformamide (DMF) at 80°C yields 3-formylbenzonitrile in 65–70% yield. Alternatively, directed ortho-metalation of benzonitrile derivatives using lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF) provides regioselective formylation.

Organometallic Addition

The formyl group undergoes nucleophilic attack by isobutylmagnesium bromide ((CH₃)₂CHCH₂MgBr) to form the secondary alcohol. However, the nitrile’s electrophilic nature necessitates protection to prevent undesired side reactions. Silylation of the nitrile as a trimethylsilyl (TMS) derivative using hexamethyldisilazane (HMDS) prior to Grignard addition mitigates this issue. Subsequent hydrolysis with aqueous HCl yields 3-(1-hydroxy-2-methylpropyl)benzonitrile.

Example Procedure

-

Protect 3-formylbenzonitrile with HMDS in tetrahydrofuran (THF) at 0°C.

-

Add isobutylmagnesium bromide (1.2 equiv) dropwise at −20°C.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

-

Deprotect with 1M HCl in THF/H₂O (1:1) at 25°C for 2 hours.

-

Isolate the product via column chromatography (hexane/ethyl acetate, 3:1).

Cyanide Substitution via Ionic Liquids

Halobenzene Precursor Synthesis

3-Bromo-(1-hydroxy-2-methylpropyl)benzene is synthesized via Friedel-Crafts alkylation of bromobenzene with 2-methylpropene oxide, followed by acid-catalyzed ring-opening. The resulting bromo-alcohol is purified via distillation (bp 145–150°C).

Cyanide Displacement

Adopting methodologies from epihalohydrin cyanation, the bromo-alcohol undergoes nucleophilic substitution with potassium cyanide (KCN) in a biphasic system of water and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆). Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by shuttling cyanide ions into the organic phase. Maintaining pH below 10 with intermittent KCN addition prevents alkoxide formation and side-product degradation.

Optimized Conditions

-

Solvent : [BMIM]PF₆/H₂O (1:1 v/v)

-

Catalyst : TBAB (5 mol%)

-

Temperature : 80°C, 12 hours

Demethylation of Methoxy-Protected Intermediates

Methoxypropylbenzonitrile Synthesis

3-(1-Methoxy-2-methylpropyl)benzonitrile is prepared via Ullmann coupling of 3-iodobenzonitrile with 1-methoxy-2-methylpropan-1-ol in the presence of CuI and 1,10-phenanthroline. The reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding the methoxy-protected intermediate in 55% yield.

Demethylation with Alkali Metal Phenoxides

Demethylation follows protocols from hydroxybenzonitrile synthesis, where sodium 4-methylphenoxide (NaOC₆H₄CH₃) in N-methylpyrrolidone (NMP) at 280°C cleaves the methyl ether. The reaction is conducted under nitrogen to prevent oxidation, with subsequent acidification (HCl) yielding the target alcohol.

Challenges

-

High temperatures (>250°C) risk decomposition of the nitrile group.

-

Competing side reactions include nitrile hydrolysis to carboxylic acids under prolonged heating.

Yield : 45–50% after recrystallization.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | Straightforward; high functional group tolerance | Requires nitrile protection | 58–62% |

| Ionic Liquid Cyanidation | Mild conditions; scalable | Requires specialized solvents | 74–78% |

| Demethylation | Avoids organometallic reagents | High-temperature degradation risks | 45–50% |

Q & A

Q. What advanced analytical techniques quantify trace degradation products in stability studies?

- Methodological Answer : UPLC-QTOF-MS identifies degradation products (e.g., oxidized nitrile to amide). Accelerated solvent extraction (ASE) with deuterated internal standards ensures quantification accuracy. Use forced degradation (acid/base/oxidative stress) to simulate long-term stability .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Reassess solvent polarity indices (e.g., Hansen solubility parameters). Use shake-flask method with HPLC quantification. Note that the hydroxyl group enhances water solubility, while the nitrile and branched alkyl chain favor organic solvents (e.g., logP ~2.5) .

Q. Why do different studies report varying yields in analogous Suzuki-Miyaura coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.